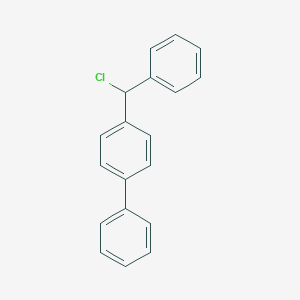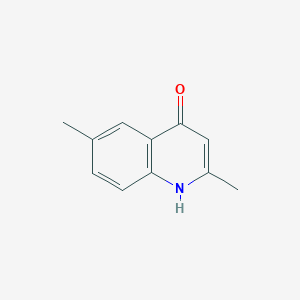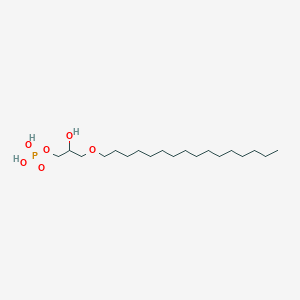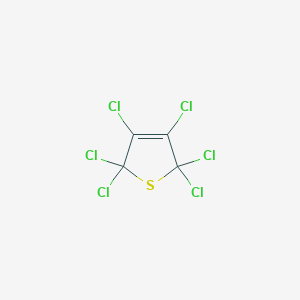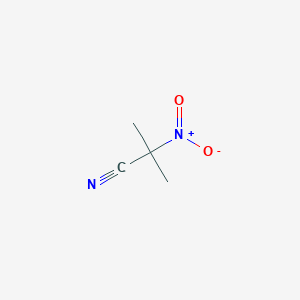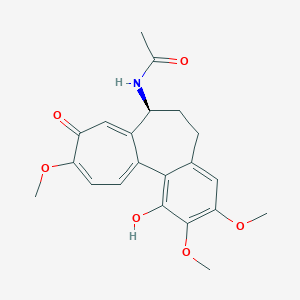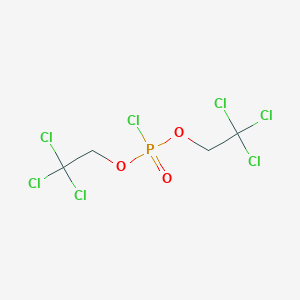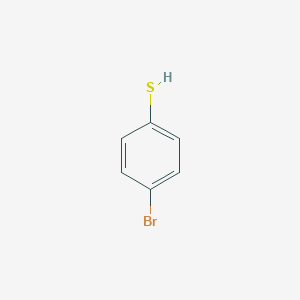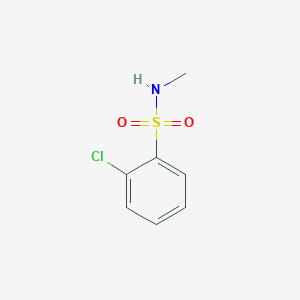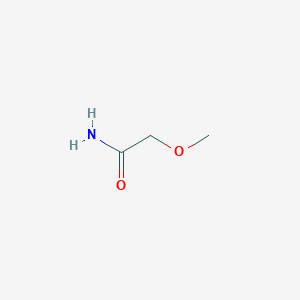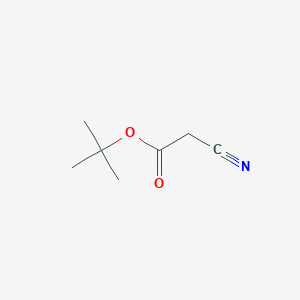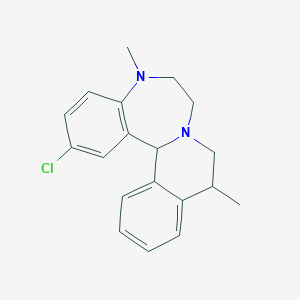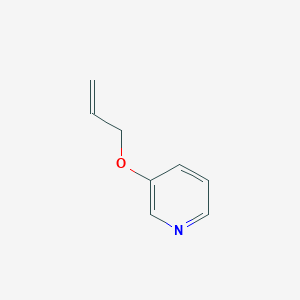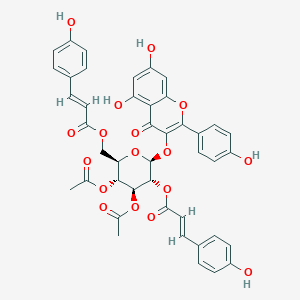
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin
Overview
Description
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a complex organic compound characterized by multiple hydroxyl, acetoxy, and phenyl groups. This compound is notable for its intricate structure, which includes a chromenyl moiety and several ester linkages. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the chromenyl moiety: This can be achieved through a series of condensation reactions involving appropriate phenolic and aldehyde precursors.
Esterification reactions: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling reactions: The chromenyl moiety is coupled with the sugar derivative through glycosidic bond formation, often facilitated by acid catalysts.
Final esterification: The final esterification step involves the reaction of the hydroxyl groups with (E)-3-(4-hydroxyphenyl)prop-2-enoic acid under dehydrating conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, potentially using flow chemistry techniques for better control over reaction conditions.
Chemical Reactions Analysis
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin has several scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are of interest in biological research.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and cardiovascular disorders.
Industry: The compound’s unique structural features make it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Enzyme inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase in inflammation.
Signal transduction modulation: Modulating signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin can be compared with similar compounds such as:
Flavonoids: Compounds like quercetin and kaempferol, which also have antioxidant properties.
Coumarins: Compounds like esculetin and umbelliferone, which share the chromenyl moiety.
Phenolic acids: Compounds like ferulic acid and caffeic acid, which have similar phenolic structures.
The uniqueness of this compound lies in its complex structure, which combines features of flavonoids, coumarins, and phenolic acids, making it a versatile compound for various applications.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8+/t33-,39-,41+,42-,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHDGGEJKVLAF-FEMPFSAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C/C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H36O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


